molecular formula C6H9ClOS B13246079 2-(Chloromethyl)thiolane-2-carbaldehyde

2-(Chloromethyl)thiolane-2-carbaldehyde

Cat. No.: B13246079
M. Wt: 164.65 g/mol
InChI Key: DYVVPIKFBSJBJW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)thiolane-2-carbaldehyde is a heterocyclic compound containing a thiolane ring with a chloromethyl and a formyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the halogenation of thiolane derivatives. For instance, the halogen dance reaction can be utilized, where halogenated thiolane derivatives are treated with lithium diisopropylamide (LDA) followed by chlorination . Another approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiolane carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The use of efficient halogenating agents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)thiolane-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. The formyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)thiolane-2-carbaldehyde is unique due to its combination of a thiolane ring with both a chloromethyl and a formyl group.

Properties

Molecular Formula

C6H9ClOS

Molecular Weight

164.65 g/mol

IUPAC Name

2-(chloromethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C6H9ClOS/c7-4-6(5-8)2-1-3-9-6/h5H,1-4H2

InChI Key

DYVVPIKFBSJBJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CCl)C=O

Origin of Product

United States

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